molecular formula C16H16BrN3O B11685385 2-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide

2-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide

Katalognummer: B11685385
Molekulargewicht: 346.22 g/mol
InChI-Schlüssel: JDPGEFYLVGBVLM-WOJGMQOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide is a chemical compound with the molecular formula C16H16BrN3O It is known for its unique structure, which includes a bromine atom and a dimethylamino group attached to a benzohydrazide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide typically involves the reaction of 2-bromobenzoyl hydrazine with 4-(dimethylamino)benzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted benzohydrazides with various functional groups.

    Oxidation Reactions: Oxidized derivatives such as oxides or quinones.

    Reduction Reactions: Reduced hydrazine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide is unique due to the presence of both a bromine atom and a dimethylamino group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the dimethylamino group increases its solubility and bioavailability .

Eigenschaften

Molekularformel

C16H16BrN3O

Molekulargewicht

346.22 g/mol

IUPAC-Name

2-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C16H16BrN3O/c1-20(2)13-9-7-12(8-10-13)11-18-19-16(21)14-5-3-4-6-15(14)17/h3-11H,1-2H3,(H,19,21)/b18-11+

InChI-Schlüssel

JDPGEFYLVGBVLM-WOJGMQOQSA-N

Isomerische SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Br

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.